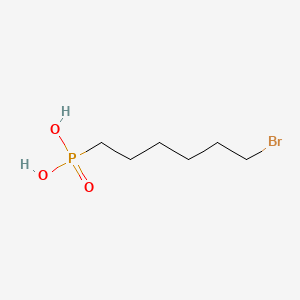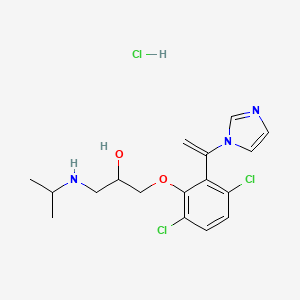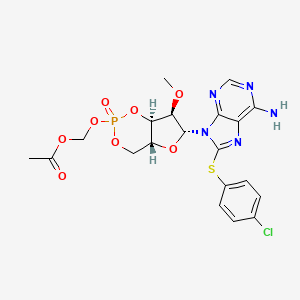
ABBV-3221
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABBV-3221 is a novel compound developed as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder that affects multiple organs, primarily the lungs and pancreas. This compound is designed to enhance the functionality of the CFTR protein, thereby improving the regulation of chloride and bicarbonate ions across epithelial cell membranes .
Wissenschaftliche Forschungsanwendungen
ABBV-3221 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective cycloaddition reactions and the development of new synthetic methodologies.
Biology: Investigated for its role in correcting CFTR protein dysfunction in cystic fibrosis, providing insights into the molecular mechanisms of the disease.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, particularly in combination with other CFTR modulators to enhance clinical efficacy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .
Wirkmechanismus
ABBV-3221 enhances channel activity by increasing pore opening whilst the channel’s two nucleotide-binding domains are dimerized . In vitro, the addition of this compound to the combination of ABBV-2222 and GLPG1837 increased the CFTR current with an EC 50 of 105 nM, and increased the maximum response by almost six-fold, compared to the double ABBV-2222/GLPG1837 combination .
Zukünftige Richtungen
The future directions for ABBV-3221 are likely to involve further clinical trials and development. The compound is part of a new generation of CFTR modulators that are transforming patients’ lives with short- and long-term improvements in clinical outcomes . Recent insights into the CFTR structure will be useful for the rational design of next-generation modulator drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ABBV-3221 involves the development of an enantioselective [3+2] cycloaddition to create the pyrrolidine core of the compound. This process is carried out on a multi-kilogram scale, ensuring the production of sufficient quantities for clinical and industrial applications. The reaction conditions typically involve the use of a copper(I) triflate-toluene complex as a catalyst, with imine and nitro olefin as reactants. The reaction is conducted at approximately 14°C with stirring by an orbital shaker .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but is scaled up to meet the demands of clinical trials and potential market release. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. High-throughput screening and optimization of reaction conditions are employed to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
ABBV-3221 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted aromatic rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ABBV-2222: Another CFTR corrector that works synergistically with ABBV-3221 to enhance CFTR function.
GLPG1837: A CFTR potentiator that increases the activity of the CFTR protein when used in combination with correctors like this compound.
VX-770 (Ivacaftor): A CFTR potentiator that enhances the gating function of the CFTR protein, used in combination with correctors for treating cystic fibrosis
Uniqueness of this compound
This compound is unique in its ability to significantly enhance CFTR function when used in combination with other modulators. Its specific mechanism of action, involving the enhancement of chloride channel opening, sets it apart from other CFTR correctors and potentiators. This makes this compound a valuable addition to the arsenal of therapeutic agents for cystic fibrosis .
Eigenschaften
CAS-Nummer |
2222264-64-2 |
|---|---|
Molekularformel |
C30H37F3N2O6 |
Molekulargewicht |
578.6292 |
IUPAC-Name |
(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
YFEYDNAKCSOOOG-YCXOGWGTSA-N |
SMILES |
O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GLPG-3221; GLPG 3221; GLPG\3221; ABBV-3221; ABBV 3221; ABBV\3221; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




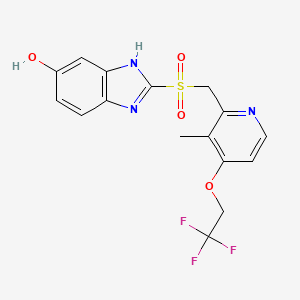
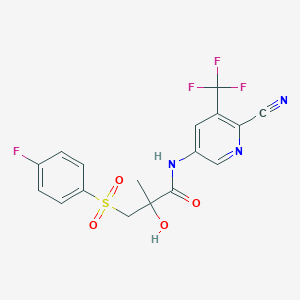

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

